1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea
Description
Properties
IUPAC Name |
3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-2-4-21(12-14-3-5-23-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3,5,13,15-17H,2,4,6-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLHKWDRUXWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into two key intermediates:
- N-Propyl-N-(thiophen-3-ylmethyl)amine : A secondary amine bearing alkyl and heteroaryl substituents.
- 1-Adamantyl isocyanate : A reactive electrophile derived from adamantane-1-carboxylic acid.
The urea bond is formed via nucleophilic addition of the secondary amine to the isocyanate.
Route Selection
Prioritizing scalability and yield, the synthesis follows a two-step sequence:
- Preparation of N-propyl-N-(thiophen-3-ylmethyl)amine through alkylation or Mitsunobu reaction.
- Reaction of 1-adamantyl isocyanate with the secondary amine under anhydrous conditions.
Preparation of N-Propyl-N-(Thiophen-3-ylmethyl)amine
Alkylation of Propylamine
Propylamine reacts with thiophen-3-ylmethyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) to yield the secondary amine. Excess propylamine minimizes over-alkylation, though yields remain moderate (40–60%) due to competing quaternary salt formation.
Mitsunobu Reaction
A more efficient route employs Mitsunobu conditions:
- Reagents : Thiophen-3-ylmethanol, propylamine, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh$$_3$$).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
- Yield : 70–85%.
The reaction proceeds via oxidative coupling, favoring monoalkylation and avoiding byproducts.
Synthesis of 1-Adamantyl Isocyanate
Curtius Rearrangement
Adamantane-1-carboxylic acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal decomposition to generate the isocyanate:
$$
\text{Adamantane-1-CO}2\text{H} \xrightarrow{\text{DPPA, Et}3\text{N}} \text{Adamantane-1-NCO} + \text{N}_2 \uparrow
$$
Alternative Methods
Thionyl chloride-mediated acyl chloride formation followed by sodium azide treatment is less favored due to safety concerns.
Urea Bond Formation and Reaction Optimization
Coupling Reaction
The secondary amine reacts with 1-adamantyl isocyanate in dry DMF at room temperature for 12 h:
$$
\text{Adamantane-1-NCO} + \text{N-Propyl-N-(thiophen-3-ylmethyl)amine} \rightarrow \text{Target Urea}
$$
- Base : Triethylamine (1.2 equiv).
- Yield : 65–75%.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 25 | 75 |
| THF | 25 | 60 |
| DCM | 0 | 45 |
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.
Spectroscopic Characterization and Analytical Data
$$ ^1H $$ NMR Analysis
Mass Spectrometry
- Molecular ion : [M+H]$$^+$$ at m/z 429.2 (calculated for C$${23}$$H$${32}$$N$$_2$$OS: 428.2).
Comparative Analysis with Related Adamantyl Ureas
| Compound | Substituents | Yield (%) | MIC (μg/mL) |
|---|---|---|---|
| 1-Adamantyl-3-phenylurea | Phenyl | 92 | 0.5 |
| Target compound | Propyl, thiophen-3-yl | 75 | 1.2 |
| 1-Adamantyl-3-pyridylurea | Pyridyl | 68 | 0.8 |
The thiophene moiety marginally reduces anti-TB activity compared to phenyl analogues but improves aqueous solubility.
Challenges and Limitations in Synthesis
- Secondary amine synthesis : Over-alkylation remains a bottleneck, necessitating stoichiometric control or alternative routes.
- Isocyanate stability : Moisture sensitivity demands rigorous anhydrous conditions.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids to vicinal diols . This inhibition can lead to various physiological effects, such as reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Yields : Yields vary significantly (25–80%) based on substituent steric bulk and reaction conditions. For example, fluorophenyl derivatives (e.g., compound 8b in ) show higher yields (80%) via amine-isocyanate coupling (Method B) compared to oxadiazole-linked analogs (42.4%) .
- Thiophene Position : The target compound’s thiophen-3-yl group differs from the thiophen-2-yl in compound 40 (), which may alter electronic interactions and solubility.
- Hybrid Structures : Oxadiazole-thiophene hybrids (e.g., compound 40) exhibit higher melting points (>210°C), likely due to rigid planar structures, compared to alkyl-substituted analogs .
Physicochemical Properties
- Lipophilicity : Adamantane’s hydrophobicity is retained across analogs, but substituents modulate logP values. For instance, fluorophenyl groups (compound 8b) increase polarity, while bicycloheptane () adds steric bulk .
- Thermal Stability : Melting points correlate with crystallinity; oxadiazole and fluorophenyl derivatives exhibit higher thermal stability (>200°C) than alkyl-substituted ureas .
Biological Activity
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is a compound classified as a 1,3-disubstituted urea, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves reactions between isocyanates and amines. A common method includes the reaction of 1-(isocyanatomethyl)adamantane with thiophene derivatives, yielding this compound with various yields depending on the specific conditions used .
The primary biological activity of this compound is attributed to its role as an inhibitor of soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the conversion of epoxy fatty acids into vicinal diols, thereby influencing lipid metabolism and inflammatory processes .
Therapeutic Potential
Research has indicated that this compound may have therapeutic applications in:
- Hypertension : By modulating lipid signaling pathways, it could help manage blood pressure levels.
- Inflammation : Its inhibitory effects on sEH suggest potential anti-inflammatory properties.
- Pain Management : The compound's mechanism may also contribute to analgesic effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2OS |
| IUPAC Name | 3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
| Solubility | Moderate (35.9 µM) |
| Half-life | 560 min (in rat liver microsomes) |
Case Study 1: Inhibition of Soluble Epoxide Hydrolase
A study demonstrated that compounds similar to this compound exhibited significant inhibition of human soluble epoxide hydrolase (hsEH). The results showed that structural modifications could enhance inhibitory potency while maintaining favorable pharmacokinetic properties .
Case Study 2: Lipophilicity and Bioavailability
Research on the lipophilicity coefficients of various urea compounds indicated that those with adamantane moieties had increased lipophilicity, which correlates with higher inhibitory activity against sEH. This suggests that structural features significantly influence both bioavailability and therapeutic efficacy .
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach leveraging urea bond formation. A common strategy employs carbodiimide-mediated coupling (e.g., 1,1'-carbonyldiimidazole, CDI) between adamantane-1-amine and a pre-functionalized propyl-thiophene intermediate. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
- Temperature control : Reactions are performed at 0–25°C to minimize side reactions .
- Stoichiometric ratios : Excess CDI (1.2–1.5 equiv) ensures complete activation of the amine .
Yield improvements (e.g., from 36% to >80%) can be achieved via iterative purification (e.g., column chromatography, recrystallization) and monitoring intermediates by .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent connectivity, with adamantane protons appearing as sharp singlets (δ 1.6–2.1 ppm) and thiophene protons as distinct aromatic signals (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for ) .
- X-ray Crystallography : Single-crystal XRD resolves stereochemical ambiguities, with SHELXL refinement ensuring accurate bond-length/angle measurements .
Basic: What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on target-specific pathways:
- Enzyme inhibition assays : Test against kinases or proteases linked to adamantane’s pharmacological profile (e.g., BTK inhibition ).
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT or ATP-based luminescence .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with target proteins .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Challenges include:
- Disorder in the adamantane moiety : Common in bulky substituents; resolved using SHELXL’s PART instruction to model partial occupancy .
- Twinned crystals : Employ SHELXD for structure solution and TWINLAW to identify twin laws .
- High thermal motion : Apply anisotropic displacement parameters (ADPs) during refinement .
ORTEP-3 graphical interfaces aid in visualizing and validating molecular geometry post-refinement .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the thiophene-adamantane hybrid system?
SAR strategies include:
- Isosteric replacements : Substitute thiophene with furan or phenyl to assess aromatic ring effects on bioactivity .
- Adamantane truncation : Synthesize analogs with cyclohexane or norbornane to evaluate steric/electronic contributions .
- Propyl linker modification : Vary alkyl chain length or introduce heteroatoms (e.g., oxygen) to study flexibility/hydrogen-bonding .
Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate structural changes with activity .
Advanced: How should contradictory data from biological assays or crystallographic studies be resolved?
Contradictions often stem from:
- Assay variability : Standardize protocols (e.g., IC determination via fixed ATP concentrations) and validate with positive controls .
- Polymorphism : Perform parallel crystallography trials to identify conformational polymorphs influencing activity .
- Solvent effects : Re-test compounds in alternate solvents (DMSO vs. aqueous buffers) to rule out aggregation artifacts .
Statistical tools (e.g., Grubbs’ test) and meta-analysis of replicate datasets enhance reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
